molecular formula C19H17NO2 B8013113 3,4-Bis(benzyloxy)pyridine

3,4-Bis(benzyloxy)pyridine

Cat. No. B8013113
M. Wt: 291.3 g/mol
InChI Key: IXBNZTGYDJEBDC-UHFFFAOYSA-N
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Description

3,4-Bis(benzyloxy)pyridine is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Polyimides

    A study by Wang et al. (2006) in Polymer explores the synthesis and characterization of new polyimides derived from a pyridine-containing aromatic dianhydride monomer, showing applications in creating strong and flexible polyimide films with good thermal stability and outstanding mechanical properties (Wang et al., 2006).

  • Coordination Polymers and Macrocycles with Silver Ions

    Another research by Oh et al. (2005) in Inorganic Chemistry reports on the formation of coordination polymers and a macrocycle from reactions between flexible bis(2-pyridyl) ligands and AgCF3SO3, indicating potential applications in the field of coordination chemistry (Oh et al., 2005).

  • Regioselective Synthesis in Organic Chemistry

    Sanad et al. (2021) in the Journal of Molecular Structure discuss the regioselective synthesis of Bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, demonstrating the compound's applications in organic synthesis and theoretical calculations (Sanad et al., 2021).

  • Lanthanide-Based Coordination Polymers

    A study by Sivakumar et al. (2011) in Inorganic Chemistry details the synthesis of lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, highlighting applications in photophysical properties and spectroscopic techniques (Sivakumar et al., 2011).

  • Conducting Polymers from Low Oxidation Potential Monomers

    Research by Sotzing et al. (1996) in Macromolecules presents the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, suggesting applications in the field of electrochemistry and materials science (Sotzing et al., 1996).

  • Photodynamic Activity in Medicinal Chemistry

    Barut et al. (2019) in the European Journal of Medicinal Chemistry discuss the synthesis and properties of BODIPY compounds with 3,4-bis(3-pyridin-3-ylpropoxy)benzyl groups, indicating their potential as photosensitizer agents for cancer treatment (Barut et al., 2019).

  • Structural and Spectroscopic Properties in Polymer Chemistry

    Monkman et al. (2002) in the Journal of the American Chemical Society report on the effects of protonation on the structural and spectroscopic properties of related compounds, relevant to polymer chemistry and materials science (Monkman et al., 2002).

properties

IUPAC Name

3,4-bis(phenylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-20-13-19(18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBNZTGYDJEBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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